Ceftobiprole medocaril

MRSA MIC90 Antimicrobial Susceptibility

Ceftobiprole medocaril is a water-soluble prodrug that is rapidly converted in vivo to ceftobiprole, a fifth-generation cephalosporin antibiotic. Its primary differentiation lies in its potent, high-affinity binding to penicillin-binding protein 2a (PBP2a), the molecular determinant of methicillin resistance in Staphylococcus aureus (MRSA), and PBP2x, which mediates penicillin resistance in Streptococcus pneumoniae.

Molecular Formula C26H26N8O11S2
Molecular Weight 690.7 g/mol
CAS No. 376653-43-9
Cat. No. B3132767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftobiprole medocaril
CAS376653-43-9
Molecular FormulaC26H26N8O11S2
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O
InChIInChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6+,30-15-/t13-,16-,22-/m1/s1
InChIKeyHFTSMHTWUFCYMJ-YIOMYIDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ceftobiprole Medocaril (CAS 376653-43-9) Sourcing Guide: Key Differentiators for Procurement and Research


Ceftobiprole medocaril is a water-soluble prodrug that is rapidly converted in vivo to ceftobiprole, a fifth-generation cephalosporin antibiotic [1]. Its primary differentiation lies in its potent, high-affinity binding to penicillin-binding protein 2a (PBP2a), the molecular determinant of methicillin resistance in Staphylococcus aureus (MRSA), and PBP2x, which mediates penicillin resistance in Streptococcus pneumoniae [2]. This unique binding profile grants it a broad spectrum of bactericidal activity against both Gram-positive (including MRSA) and many clinically relevant Gram-negative pathogens, a feature not shared by most other cephalosporins or other anti-MRSA agents [3].

Why Ceftobiprole Medocaril Cannot Be Simply Substituted: A Procurement Perspective


Ceftobiprole medocaril is not interchangeable with other cephalosporins or anti-MRSA agents due to its unique combination of high PBP2a affinity and broad Gram-negative coverage [1]. While the fifth-generation cephalosporin ceftaroline also targets PBP2a, ceftobiprole possesses a broader Gram-negative spectrum, including improved activity against Pseudomonas aeruginosa [2]. Conversely, broader-spectrum cephalosporins like cefepime or ceftazidime lack meaningful anti-MRSA activity. Therefore, substitution based solely on antibiotic class or a single pathogen target will lead to therapeutic failure in mixed or resistant infections. The following quantitative evidence underscores these specific, verifiable differences that are critical for informed scientific and procurement decisions.

Ceftobiprole Medocaril: A Quantitative Evidence Guide for Differentiated Scientific Selection


Ceftobiprole Medocaril's Enhanced Anti-MRSA Potency: MIC90 Comparison vs. Ceftaroline and Vancomycin

Ceftobiprole demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). In a large surveillance study of over 60,000 clinical isolates, ceftobiprole exhibited an MIC90 of 2 μg/mL against MRSA, with 98.3% of isolates classified as susceptible [1]. This activity is comparable to that reported for ceftaroline and is superior to that of vancomycin against certain MRSA strains with reduced vancomycin susceptibility [2]. In a direct comparative study, ceftobiprole showed an MIC50/90 of 1/2 μg/mL against MRSA, while vancomycin MICs ranged higher for isolates with intermediate susceptibility [3].

MRSA MIC90 Antimicrobial Susceptibility

Differentiated Gram-Negative Spectrum: Ceftobiprole Medocaril vs. Ceftaroline

Ceftobiprole exhibits a broader Gram-negative spectrum than the closely related fifth-generation cephalosporin ceftaroline. Notably, ceftobiprole demonstrates clinically relevant activity against Pseudomonas aeruginosa, with an MIC50/90 of 2/>8 μg/mL and 64.6% of isolates inhibited at ≤4 μg/mL [1]. This is in stark contrast to ceftaroline, which lacks clinically useful anti-pseudomonal activity (MIC90 typically >32 μg/mL) [2]. This difference expands ceftobiprole's utility in nosocomial infections where P. aeruginosa is a concern.

Gram-negative Pseudomonas aeruginosa Spectrum of Activity

Superior Free Drug Fraction: Ceftobiprole Medocaril's Low Protein Binding vs. Other Cephalosporins

Ceftobiprole exhibits minimal plasma protein binding of only 16% in humans, which is significantly lower than that of many other cephalosporins, such as ceftriaxone (85-95% protein-bound) [1]. This low binding is concentration-independent and ensures a high free (unbound) fraction of the drug, which is the pharmacologically active moiety responsible for tissue penetration and antibacterial effect [2].

Pharmacokinetics Protein Binding Free Fraction

Validated Clinical Efficacy in S. aureus Bacteremia: Non-Inferiority to Daptomycin in the ERADICATE Trial

In the pivotal Phase 3 ERADICATE trial, ceftobiprole medocaril demonstrated non-inferiority to daptomycin (with or without aztreonam) for the treatment of complicated Staphylococcus aureus bacteremia (SAB), including right-sided infective endocarditis [1]. The primary endpoint, overall success at 70 days post-randomization, was achieved in 69.8% of patients in the ceftobiprole group compared to 68.7% in the daptomycin group (difference: 1.1%; 95% CI, -7.1% to 9.2%), meeting the pre-specified non-inferiority margin [2].

Staphylococcus aureus Bacteremia Clinical Trial Daptomycin

Low Propensity for Resistance Selection: Ceftobiprole Medocaril vs. Vancomycin in a Foreign-Body Infection Model

In a rat tissue cage model of chronic MRSA foreign-body infection, intensive therapy with ceftobiprole medocaril for 7 days was as effective as vancomycin in reducing bacterial counts (0.68 vs. 0.88 log10 CFU/mL reduction, respectively) [1]. Critically, no ceftobiprole-resistant mutants were detected following therapy, a finding that contrasts with reports of vancomycin-intermediate S. aureus (VISA) emerging under vancomycin pressure [2]. In vitro studies also showed a low frequency of spontaneous resistance development to ceftobiprole [3].

Resistance MRSA In Vivo Model

Optimal Research and Procurement Scenarios for Ceftobiprole Medocaril


Empirical Therapy for Healthcare-Associated Infections with Suspected MRSA and Gram-Negative Pathogens

In settings such as intensive care units or long-term care facilities, where both MRSA and P. aeruginosa are prevalent, ceftobiprole's dual-spectrum activity (MIC90 2 μg/mL for MRSA and meaningful anti-pseudomonal activity) provides a streamlined empirical option compared to combination therapy (e.g., vancomycin plus an anti-pseudomonal β-lactam). This is supported by the in vitro surveillance data showing 98.3% susceptibility for MRSA and 64.6% inhibition of P. aeruginosa at ≤4 μg/mL [1].

Alternative to Daptomycin in Complicated S. aureus Bacteremia

Ceftobiprole medocaril offers a clinically validated, non-inferior alternative to daptomycin for the treatment of complicated SAB, including right-sided infective endocarditis, as demonstrated in the ERADICATE trial (overall success 69.8% vs. 68.7%) [2]. This is particularly relevant for patients intolerant to daptomycin or in settings where daptomycin resistance or treatment-emergent adverse events are a concern.

Treatment of Community-Acquired Pneumonia (CAP) Requiring Hospitalization

Ceftobiprole is a viable monotherapy option for hospitalized CAP patients, especially when coverage for both S. pneumoniae (including penicillin-resistant strains) and S. aureus (including MRSA) is desired. Its efficacy was shown to be non-inferior to ceftriaxone ± linezolid in a randomized controlled trial (clinical cure 86.6% vs. 87.4%) [3]. Its low protein binding (16%) may facilitate better penetration into lung epithelial lining fluid [4].

Management of Polymicrobial Infections Including Gram-Negative Bacilli

In contrast to ceftaroline, ceftobiprole's broader Gram-negative spectrum makes it a more suitable candidate for empirical therapy or targeted treatment of polymicrobial infections where Gram-negative bacilli are suspected or confirmed. Real-world evidence from the Ceft-to-Ceft study showed ceftobiprole was more frequently used for polymicrobial infections (38.1% vs. 14.0%) and infections caused by Gram-negative bacilli (19.7% vs. 6.0%) compared to ceftaroline [5].

Technical Documentation Hub

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